molecular formula C12H19N B1582475 N,N-Dipropylaniline CAS No. 2217-07-4

N,N-Dipropylaniline

Cat. No. B1582475
CAS RN: 2217-07-4
M. Wt: 177.29 g/mol
InChI Key: MMFBQHXDINNBMW-UHFFFAOYSA-N
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Description

N,N-Dipropylaniline is an aromatic compound with the chemical formula C12H19N . It is a diisopropylamino derivative .


Synthesis Analysis

N,N-Dipropylaniline can be prepared by reacting bromobenzene with diisopropylamine .


Molecular Structure Analysis

The molecular formula of N,N-Dipropylaniline is C12H19N, with an average mass of 177.286 Da and a mono-isotopic mass of 177.151749 Da . The molecule contains a total of 32 bonds, including 13 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 tertiary amine (aromatic) .


Physical And Chemical Properties Analysis

N,N-Dipropylaniline is a liquid at 20°C and has a boiling point of 245.0±0.0 °C at 760 mmHg . It has a density of 0.9±0.1 g/cm3 and a refractive index of 1.523 . Its vapor pressure is 0.0±0.5 mmHg at 25°C, and it has an enthalpy of vaporization of 48.2±3.0 kJ/mol . The compound has a flash point of 102.2±11.7 °C .

Scientific Research Applications

Neuropharmacology and Seizure Treatment

  • N,N-Dipropylaniline derivatives, like n-dipropylacetate, have been studied for their effects on brain chemistry and seizure treatments. N-dipropylacetate increases cerebral γ-aminobutyric acid levels, showing potential protection against convulsive seizures induced by intermittent light stimulation in baboons (Patry & Naquet, 1971).

Chemical Synthesis

  • The synthesis of N,N-dipropylaniline from aniline and n-propanol has been investigated using H2SO4 and HCl as catalysts. This research contributes to our understanding of optimal conditions for such syntheses and the conversion efficiencies of different catalysts (Nandi & Bhattacharyya, 2007).

Agricultural Herbicides

  • N,N-Dipropylaniline derivatives like trifluralin have been extensively studied for their use as herbicides. These compounds are known to affect root development and exhibit herbicidal properties by disrupting the mitotic process in plant cells (Parka & Soper, 1977).

Soil Persistence Studies

  • Studies on the persistence of compounds like trifluralin and nitralin in soil have been conducted to understand their long-term environmental impacts. These studies help in assessing the risk of using such herbicides in agricultural settings (Miller et al., 1975).

Material Science Applications

  • Diphenylalanine, a derivative of phenylalanine, has been a subject of interest in material science for its ability to form ordered assemblies with unique properties like energy storage and drug delivery. Modification of this compound has led to diverse applications (Pellach et al., 2016).

Pharmaceutical Research

  • N,N-Dipropylaniline derivatives have been examined for their potential in pharmaceutical applications. This includes the study of novel amino acid derivatives and their applications in drug development (Marco et al., 2010).

Safety And Hazards

N,N-Dipropylaniline is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

N,N-dipropylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBQHXDINNBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062265
Record name Benzenamine, N,N-dipropyl-
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Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropylaniline

CAS RN

2217-07-4
Record name N,N-Dipropylbenzenamine
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Record name N-Phenyldipropylamine
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Record name N,N-Dipropylaniline
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Record name Benzenamine, N,N-dipropyl-
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Record name Benzenamine, N,N-dipropyl-
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Record name N,N-dipropylaniline
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Record name N-PHENYLDIPROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
340
Citations
DS Lim, JS Choi, CS Pak, JT Welch - Journal of pesticide science, 2007 - jstage.jst.go.jp
The synthesis of 2, 6-dinitro-4-pentafluorosulfanyl-N, N-dipropylaniline, 2, was achieved in a straightforward manner from commercially available 1-nitro-4-pentafluorosulfanylbenzene. …
Number of citations: 78 www.jstage.jst.go.jp
CS Giam, RC Hall - Organic Preparations and Procedures …, 1971 - Taylor & Francis
4-Ethyl-2, 6-dinitrophenol.-A solution of 4-ethylphenol (25 g) in glacial acetic acid (70 ml) was added dropwise and with stirring (over a period of 45 min), to a mixture of conc. HNO (50 …
Number of citations: 0 www.tandfonline.com
WH Gutenmann, DJ Lisk - Journal of dairy science, 1970 - Elsevier
Planavin [4-(methylsulfonyl)-2,6-dinitro-n,n-dipropylaniline] herbicide was fed to a catheterized lactating dairy cow at 5 ppm in the feed ration for four days. Planavin or possible sulfur-…
Number of citations: 5 www.sciencedirect.com
N Kryukov, D Fomichev, D Ovsyannikov, S Zelentsov - 2014 - sciforum.net
We investigated a possibility of the para-nitroaniline applying as a photopolymerization initiator. To carry out photopolymerization a system consisting of para-nitroaniline and N, N-…
Number of citations: 2 sciforum.net
Y Miki, Y Sugimoto - Sekiyu Gakkai-Shi (Journal of the Japan Petroleum …, 1998 - osti.gov
The mass spectra of addition products formed in hydrodenitrogenation of 2-propylaniline, N-propylaniline, and 3phenylpropylaniine were analyzed in connection with their structures. …
Number of citations: 0 www.osti.gov
CP Keszthelyi, BA Kenney, PJ Buras… - Journal of The …, 1978 - iopscience.iop.org
The authors' dc‐polarographic study [Anal. Chim. Acta. 82, 29 (1976)] has been extended to include a coulometric investigation of the cathodic reduction of six substituted dinitroanilines…
Number of citations: 1 iopscience.iop.org
AF Wiese, EW Chenault, EB Hudspeth - Weed Science, 1969 - cambridge.org
Studies conducted from 1964 to 1967 on three soil types indicated that α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (trifluralin), dimethyl tetrachloroterephthalate (DCPA), and 4-(…
Number of citations: 24 www.cambridge.org
ML Ketchersid, RW Bovey, MG Merkle - Weed Science, 1969 - cambridge.org
The volatilization of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (trifluralin) from a Miller clay and commercial sand was determined by analysis of air samples above the soils. The …
Number of citations: 45 www.cambridge.org
EW Siedschlag Jr, ND Camper - Weed Research, 1976 - Wiley Online Library
Soil enrichment studies were conducted with nitralin [4‐(methylsulfonyl)‐2,6‐dinitro‐N,N‐dipropylaniline] with and without exogenous carbon and nitrogen. Bacterial isolates obtained …
Number of citations: 2 onlinelibrary.wiley.com
WL Barrentine, GF Warren - Weed Science, 1971 - cambridge.org
Comparative phytotoxicity of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (trifluralin) and 4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline (nitralin) on several plant species …
Number of citations: 80 www.cambridge.org

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